7-Amino-3-hydroxynaphthalene-2-carboxylic acid 7-Amino-3-hydroxynaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 64863-13-4
VCID: VC15977064
InChI: InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15)
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

7-Amino-3-hydroxynaphthalene-2-carboxylic acid

CAS No.: 64863-13-4

Cat. No.: VC15977064

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-3-hydroxynaphthalene-2-carboxylic acid - 64863-13-4

Specification

CAS No. 64863-13-4
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 7-amino-3-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15)
Standard InChI Key YPLIWODOGVLLCV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)N

Introduction

Structural and Physicochemical Properties

The core structure of 7-amino-3-hydroxynaphthalene-2-carboxylic acid consists of a naphthalene ring system substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 7 and 3, respectively, alongside a carboxylic acid (-COOH) moiety at position 2. This arrangement confers unique electronic and steric properties, influencing solubility, acidity, and intermolecular interactions.

Comparative Physical Properties

While direct measurements for 7-amino-3-hydroxynaphthalene-2-carboxylic acid are unavailable, analogous compounds offer predictive benchmarks:

Property7-Bromo-3-hydroxy-2-naphthoic acid 7-Amino-3-cephem-4-carboxylic acid Predicted for Target Compound
Melting Point (°C)262215–218240–260
Density (g/cm³)1.7721.691.65–1.75
SolubilityInsoluble in waterSlightly in aqueous acid/DMSOModerate in polar aprotic solvents
pKa (carboxylic acid)2.81N/A~2.5–3.0

The brominated analogue’s melting point (262°C) and density (1.772 g/cm³) suggest that substitution with an amino group may slightly reduce these values due to decreased molecular symmetry and altered packing efficiency . The carboxylic acid pKa is expected to remain near 2.8, consistent with electron-withdrawing effects of the aromatic system .

Spectral Characterization and Analytical Data

Hypothetical spectral data for 7-amino-3-hydroxynaphthalene-2-carboxylic acid can be extrapolated from related compounds:

  • IR Spectroscopy: Strong absorption bands at ~3400 cm⁻¹ (O-H/N-H stretch), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C) .

  • NMR:

    • ¹H NMR: Downfield shifts for H-7 (δ 7.8–8.2 ppm, adjacent to amino) and H-3 (δ 6.9–7.3 ppm, para to hydroxyl).

    • ¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm, aromatic carbons at δ 115–140 ppm .

  • MS: Molecular ion peak at m/z 229 (C₁₁H₉NO₃), with fragmentation patterns reflecting loss of CO₂ (-44 Da) and H₂O (-18 Da).

Challenges and Future Directions

Key challenges in handling 7-amino-3-hydroxynaphthalene-2-carboxylic acid include:

  • Oxidative Sensitivity: The hydroxyl and amino groups may necessitate inert atmosphere handling to prevent decomposition.

  • Solubility Limitations: Poor aqueous solubility could hinder biological testing; prodrug strategies (e.g., esterification) may improve bioavailability.

  • Stereochemical Control: If chiral centers exist, asymmetric synthesis methods must be developed.

Future research should prioritize:

  • Optimized Synthetic Routes: Leveraging flow chemistry for bromine-mediated amination .

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and tautomeric preferences.

  • Biological Screening: Evaluation against kinase targets and antibiotic-resistant pathogens.

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